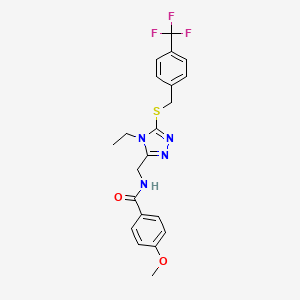
2-(2-Bromo-4-ethylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromo-4-ethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-ethylphenoxy)acetohydrazide” consists of a bromo-ethylphenoxy group attached to an acetohydrazide group . The molecular weight of this compound is 273.13 .Physical And Chemical Properties Analysis
“2-(2-Bromo-4-ethylphenoxy)acetohydrazide” has a molecular weight of 273.13 . The InChI code for this compound is 1S/C10H13BrN2O2/c1-2-7-3-4-9 (8 (11)5-7)15-6-10 (14)13-12/h3-5H,2,6,12H2,1H3, (H,13,14) .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-(2-Bromo-4-ethylphenoxy)acetohydrazide: is a compound that has potential applications in the pharmaceutical industry. It can be used as an intermediate in the synthesis of various drugs. For instance, hydrazide functional groups are significant in antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Derivatives containing an aromatic fragment, like this compound, often exhibit antibacterial and antifungal activities .
Material Science
In material science, this compound could be utilized in the development of new polymeric materials. Its ability to form coordination polymers with metals like nickel(II) suggests potential for creating novel materials with specific magnetic, conductive, or catalytic properties .
Chemical Synthesis
2-(2-Bromo-4-ethylphenoxy)acetohydrazide: serves as a valuable starting material for synthesizing biologically active derivatives. It’s particularly useful in the synthesis of complex molecules due to its reactive hydrazide group, which can undergo various chemical transformations .
Biochemistry Research
In biochemistry, this compound can be used in proteomics research. It may be involved in the study of protein interactions and functions, as well as in the identification of proteins within complex biological systems .
Environmental Applications
While specific environmental applications for 2-(2-Bromo-4-ethylphenoxy)acetohydrazide are not detailed in the available literature, compounds like this could be explored for their potential use in environmental remediation processes, such as the removal of pollutants or heavy metals from water sources .
Coordination Chemistry
The compound’s ability to act as a ligand to form coordination compounds with various metals can be exploited in coordination chemistry to create complexes with desired properties for catalysis or material applications .
Cancer Research
Metal complexes involving hydrazide derivatives have shown potential in therapeutic chemoprevention against cancerous cells. This compound could be a candidate for creating such complexes due to its structural features .
Analytical Chemistry
In analytical chemistry, 2-(2-Bromo-4-ethylphenoxy)acetohydrazide could be used as a reagent or a precursor to reagents used in chemical assays and diagnostic tests, owing to its reactivity and ability to bind to various substances .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLJVRJNXTZPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-ethylphenoxy)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)
![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)